Sulfathiazole

説明

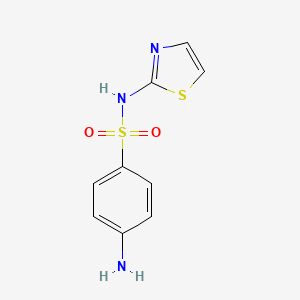

This compound is a 1,3-thiazole compound having a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, an environmental contaminant, a xenobiotic, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of 1,3-thiazoles, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.

This compound is a short-acting sulfa drug. It used to be a common oral and topical antimicrobial until less toxic alternatives were discovered. It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide. Except for those formulated for vaginal use, the FDA withdrew its approval for the use of all drug products containing this compound.

This compound is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1945 and is indicated for bacterial disease. It was withdrawn in at least one region.

A this compound compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.

See also: Sulfamethoxazole (related); Sulfamoxole (related); Sulfadimethoxine (related) ... View More ...

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-74-1 (mono-hydrochloride salt) | |

| Record name | Sulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026068 | |

| Record name | Sulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms | |

CAS No. |

72-14-0 | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-thiazolyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7FKS2XWQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Evolution of Sulfathiazole Research

Early Antimicrobial Discoveries and the Emergence of Sulfonamides

The journey towards sulfathiazole began with the groundbreaking observation of the antibacterial effects of sulfonamides in 1932 by German bacteriologist and pathologist Gerhard Domagk britannica.com.

Gerhard Domagk, working at Bayer Laboratories of the I.G. Farben conglomerate in Germany, discovered that the red dye Prontosil was effective against Streptococcus infections in mice wikipedia.orgnih.gov. This discovery, made in late 1932, demonstrated Prontosil's ability to prevent mice and rabbits from succumbing to lethal Streptococcus infections nih.gov. Domagk was later awarded the 1939 Nobel Prize in Physiology or Medicine for this achievement wikipedia.orgebsco.com.

Subsequent research by French researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, revealed that Prontosil was metabolized in the body to a simpler, colorless molecule: sulfanilamide (B372717) (para-aminobenzenesulfonamide) britannica.comwikipedia.orgnih.gov. Sulfanilamide was identified as the active antibacterial agent, effectively reclassifying Prontosil as a prodrug wikipedia.org. This understanding that sulfanilamide was the clinically active portion led to its replacement of Prontosil as the treatment of choice for conditions like puerperal sepsis taylorandfrancis.com. The discovery of sulfanilamide's antibacterial effects spurred further experimentation with other sulfa compounds, leading to the introduction of various derivatives, including this compound and sulfadiazine (B1682646) taylorandfrancis.comtaylorandfrancis.com.

The research and development of this compound were pioneered by institutions such as I.G. Farbenindustrie in Germany during the 1930s, alongside pharmaceutical companies in the United States and Europe patsnap.com. This period saw a rapid expansion in pharmacological research within the laboratories of pharmaceutical and chemical companies britannica.com. This compound was subsequently marketed under various trade names, including Sulfathiazol, Sulfatiazol, and Thiazamide patsnap.com.

Initial Therapeutic Impact and Clinical Applications

Sulfonamides, including this compound, were the first chemical substances systematically employed to treat and prevent bacterial infections in humans britannica.com.

Before the advent of more advanced antibiotics like penicillin, sulfa drugs were the primary choice for infectious diseases taylorandfrancis.com. Their introduction was hailed as a breakthrough in antimicrobial therapy, significantly reducing morbidity and mortality associated with bacterial infections patsnap.com. The widespread availability of sulfonamides in the mid-1930s contributed to a notable decrease in deaths from infectious diseases in the U.S. clevelandclinic.org.

The impact on public health was substantial, as evidenced by changes in mortality rates for various infections. For instance, between 1937 and 1943 in the United States, sulfa drugs were associated with a 24% to 36% decline in maternal mortality, a 17% to 32% decline in pneumonia mortality, and a 52% to 65% decline in scarlet fever mortality researchgate.net.

Table 1: Decline in Mortality Rates Associated with Sulfa Drugs (U.S., 1937-1943) researchgate.net

| Infection Type | Mortality Rate Decline (%) |

| Maternal Mortality | 24-36 |

| Pneumonia Mortality | 17-32 |

| Scarlet Fever | 52-65 |

This compound demonstrated effectiveness against a range of bacterial pathogens ebsco.com. Historically, it was primarily used to treat various bacterial infections, including urinary tract infections, ear infections, and meningitis patsnap.com. It was also particularly useful against intestinal infections taylorandfrancis.com. This compound was considered effective in treating suppurating staphylococcal infections, such as osteomyelitis, and was found to be the most effective sulfonamide for gonococcal infections ebsco.comumn.edu. Sulfonamides, in general, proved effective against a wide range of infections, including gram-positive bacteria like pneumococci and meningococci taylorandfrancis.com.

During World War II, sulfonamides, including this compound, held significant importance in infection management for military forces ebsco.comtaylorandfrancis.comresearchgate.net. They were widely used clinically and played a crucial role in both military and civilian medicine researchgate.net. White sulfanilamide powders became a standard component of first-aid kits for treating open wounds, and sulfanilamide tablets were used to combat intestinal infections britannica.com. The implementation of these drugs during the war significantly decreased fatality rates among wounded soldiers ebsco.com. For example, the U.S. Army saw a reduction in the proportion of wounded who died from 8.25% in World War I to 4.5% in World War II, largely attributed to the use of sulfonamides ebsco.com. Similarly, fatalities from operations on perforated appendixes fell from 14% to 1% with the use of sulfonamides ebsco.com.

Table 2: Impact of Sulfonamides on U.S. Army Fatalities from Wounds (WWI vs. WWII) ebsco.com

| Conflict | Proportion of Wounded Who Died (%) |

| World War I | 8.25 |

| World War II | 4.5 |

The production of sulfa drugs in the U.S. surged from 350,000 pounds in 1937 to 14 million pounds in 1942, underscoring their critical role during the war effort researchgate.net.

Transition and Decline in Primary Human Use

The widespread clinical application of this compound, which was once used for a range of bacterial infections including urinary tract infections, ear infections, and meningitis, began to diminish with the discovery and mass production of newer, more effective, and safer antimicrobial agents. wikipedia.orguni.lu

Replacement by Newer Antimicrobial Agents

The introduction of penicillin, a beta-lactam antibiotic, in the 1940s marked a pivotal shift in antimicrobial therapy. uni.lu Penicillin and its derivatives offered superior efficacy and a more favorable safety profile compared to the existing sulfa drugs. uni.lu Consequently, this compound, a short-acting sulfa drug, was increasingly replaced by these less toxic alternatives. fishersci.ptwikidoc.org The U.S. Food and Drug Administration (FDA) eventually withdrew its approval for most drug products containing this compound for human use, with exceptions primarily for certain vaginal formulations. fishersci.ptwikidoc.org

Factors Contributing to Decreased Human Use (e.g., Emergence of Resistance)

A significant factor contributing to the decreased human use of this compound was the emergence of bacterial resistance. wikipedia.orguni.lu Bacteria developed resistant strains after exposure to sulfa drugs, a common phenomenon observed with antimicrobial agents. uni.lu Resistance to sulfonamides can be mediated by chromosomal changes or R-factors, and cross-resistance among different sulfonamides is a general rule. fishersci.pt This widespread development of resistance in bacterial populations further limited the clinical utility of this compound in human medicine. fishersci.pt Additionally, while initially considered relatively safe, sulfa drugs, including this compound, were associated with various side effects, which also contributed to their decline in favor of newer antibiotics with improved safety profiles. wikipedia.orguni.lu

Contemporary Academic Interest and Niche Applications

Despite its diminished role in primary human therapeutic applications, this compound continues to hold academic interest and finds niche applications, particularly in veterinary medicine and as a reference compound in antimicrobial research.

Continued Relevance in Veterinary Medicine Research

This compound remains relevant in veterinary medicine, where it is used to prevent or treat bacterial infections in livestock. wikipedia.orgwikidoc.orgfishersci.semims.com Research in this area often focuses on the disposition of this compound in food-producing animals, including pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. fishersci.fi For instance, studies have examined the pharmacokinetics of this compound in sheep, noting its rapid elimination primarily through renal excretion of the unchanged drug and its metabolite, acetyl this compound. fishersci.fi Furthermore, research is conducted to develop sensitive tests, such as enzyme-linked immunosorbent assays (ELISAs), to detect this compound residues in animal products like pig liver, ensuring food safety and proper drug use in the livestock industry. mims.com

Role as a Reference Compound in Antimicrobial Studies

This compound serves as a valuable reference compound in contemporary antimicrobial studies. Its well-understood mechanism of action, which involves interfering with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate (B1496061) synthase, makes it a benchmark for evaluating new compounds. wikipedia.orgfishersci.sewikipedia.orgnih.gov Researchers synthesize and assess novel derivatives of this compound or other sulfonamides, comparing their antibacterial activities against various bacterial strains, including multidrug-resistant ones, to the established efficacy of this compound. mims.comciteab.comwikipedia.orgfishersci.canih.gov This comparative analysis helps in identifying potential new drug candidates and understanding the structural requirements for improved antimicrobial activity and the potential to overcome existing resistance mechanisms. mims.comciteab.comwikipedia.org

Mechanisms of Action and Molecular Biology of Sulfathiazole

Interference with Bacterial Folic Acid Biosynthesis

The primary antibacterial effect of sulfathiazole is derived from its ability to disrupt the de novo synthesis of folic acid in bacteria. patsnap.compatsnap.com Folic acid, in its reduced form as tetrahydrofolic acid, is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. patsnap.come-lactancia.org Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous folate. patsnap.comyoutube.com

This compound functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgglobalrx.compatsnap.com This enzyme catalyzes a critical step in the folate biosynthesis pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.govnih.gov

The efficacy of this compound as a competitive inhibitor stems from its close structural resemblance to the natural substrate of DHPS, para-aminobenzoic acid (PABA). patsnap.comnih.govresearchgate.net This structural similarity allows this compound to bind to the active site of the DHPS enzyme, effectively competing with PABA. patsnap.comresearchgate.netnih.gov By occupying the active site, this compound prevents PABA from binding and participating in the enzymatic reaction. nih.gov

Table 1: Comparison of Key Structural Features

| Feature | Para-aminobenzoic Acid (PABA) | This compound |

|---|---|---|

| Core Structure | Benzene (B151609) ring with an amino group and a carboxyl group | Benzene ring with an amino group and a sulfonamide group |

| Key Functional Group | Primary aromatic amine (-NH₂) | Primary aromatic amine (-NH₂) |

| Acidic Group | Carboxylic acid (-COOH) | Sulfonamide (-SO₂NH-) |

By competitively inhibiting DHPS, this compound effectively blocks the synthesis of 7,8-dihydropteroate (dihydropteroic acid). patsnap.comwikipedia.orge-lactancia.org This molecule is the direct precursor to dihydrofolic acid. e-lactancia.org Consequently, the entire folic acid synthesis pathway is halted at this step, leading to a depletion of the dihydrofolic acid pool within the bacterial cell. patsnap.comresearchgate.net Some research also suggests that sulfonamides can act as alternative substrates, leading to the formation of non-functional folate analogs which may also inhibit other enzymes in the pathway. patsnap.comnih.gov

The depletion of dihydrofolic acid has significant downstream consequences for bacterial metabolism. Dihydrofolic acid is subsequently reduced to tetrahydrofolic acid (THF), the biologically active form of folate. patsnap.comyoutube.com THF is a crucial one-carbon donor in a variety of biosynthetic pathways. e-lactancia.org Its absence disrupts the synthesis of essential building blocks required for cell growth and replication. patsnap.come-lactancia.org

Key metabolic processes inhibited by the lack of tetrahydrofolate include:

Purine (B94841) Synthesis : The formation of the purine ring (found in adenine (B156593) and guanine) requires THF-derived one-carbon units. e-lactancia.org

Thymidine Synthesis : The methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for thymine (B56734) in DNA, is dependent on a THF coenzyme. e-lactancia.org

Amino Acid Synthesis : The synthesis of certain amino acids, notably methionine and glycine, relies on THF-mediated reactions. e-lactancia.org

By impeding these pathways, this compound prevents the synthesis of DNA, RNA, and proteins, thereby arresting bacterial growth and cell division. patsnap.compatsnap.compatsnap.com

This compound is considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them. patsnap.compatsnap.comyoutube.comantibioticdb.com By halting proliferation, the drug gives the host's immune system a crucial advantage, allowing it to recognize, engulf, and eliminate the stalled bacterial population. patsnap.compatsnap.com The ultimate clearance of the infection is therefore a collaborative effort between the bacteriostatic action of the drug and the host's innate and adaptive immune responses.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Molecular Interactions and Enzyme Binding Dynamics

This compound functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. patsnap.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of 7,8-dihydropteroate, a precursor to folic acid. nih.govnih.gov This inhibition ultimately disrupts the synthesis of DNA, RNA, and certain amino acids, leading to a bacteriostatic effect. nih.gov

Molecular docking simulations have provided significant insights into the binding mode of this compound within the active site of DHPS. These computational studies reveal the specific interactions that anchor the inhibitor to the enzyme. The binding energy of this compound derivatives with DHPS has been calculated to be in the range of -7.50 to -8.16 kcal/mol, indicating a strong and stable interaction. ajgreenchem.com

Key interactions observed in these studies include hydrogen bonds and hydrophobic interactions. For instance, the sulfonamide group of this compound is crucial for forming hydrogen bonds with conserved residues in the active site, such as Ser222. nih.gov The thiazole (B1198619) ring can engage in π-π stacking or π-cation interactions with residues like Phe190 and Lys221. researchgate.net Furthermore, the aniline (B41778) nitrogen of this compound can form hydrogen bonds, further stabilizing the enzyme-inhibitor complex. nih.gov

Table 1: Key Molecular Interactions of this compound with Dihydropteroate Synthase (DHPS)

| Interacting Moiety of this compound | Interacting Residues in DHPS | Type of Interaction |

|---|---|---|

| Sulfonamide Group | Ser222, Arg255 | Hydrogen Bonding |

| Thiazole Ring | Phe190, Lys221 | π-π stacking, π-cation |

The structural integrity of two conserved, flexible loops within the DHPS active site is critical for creating the specific binding pocket for PABA and, consequently, for this compound. nih.gov The thiazole ring of this compound extends into a region of the active site adjacent to residues like Pro69. nih.gov The precise nature of the heterocyclic substituent on the sulfonamide nitrogen (the thiazole ring in this case) is a major determinant of inhibitory potency. ebi.ac.uk

Mutations in the amino acid residues that line the active site can significantly reduce the binding affinity of this compound, leading to drug resistance. frontiersin.org For example, substitutions at positions like Phe17 can sterically impact the binding of the sulfonamide. frontiersin.org The interactions between key residues such as Asp96, Asn115, Asp185, Lys221, and Arg255 with the inhibitor are crucial for maintaining high affinity. nih.gov The electrostatic energy contribution is a principal component in stabilizing the inhibitor within the binding pocket. researchgate.net

Table 2: Structural Features Influencing this compound-DHPS Binding Affinity

| Structural Feature | Role in Binding Affinity |

|---|---|

| This compound | |

| p-Aminophenyl Group | Mimics the natural substrate PABA, forming key hydrogen bonds. |

| Sulfonamide Linker | Correctly orients the heterocyclic ring within the active site. |

| Thiazole Ring | Engages in specific hydrophobic and electronic interactions. |

| DHPS Active Site | |

| Conserved Loop Regions | Create the binding pocket and contribute to inhibitor stabilization. nih.gov |

| Key Amino Acid Residues | Form specific hydrogen bonds, ionic, and hydrophobic interactions. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| para-aminobenzoic acid |

| 7,8-dihydropteroate |

Antimicrobial Spectrum and Efficacy Studies of Sulfathiazole

Activity Against Gram-Positive Bacterial Strains

Sulfathiazole exhibits activity against numerous Gram-positive bacterial strains. Research has demonstrated its efficacy against important pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. wikidata.orgguidetopharmacology.orgfishersci.sewikipedia.orgprobes-drugs.orgiiab.methermofisher.comwikipedia.orgfishersci.finih.gov Studies evaluating this compound derivatives have shown varying degrees of inhibitory activity against these strains. For instance, in one study, synthesized this compound derivatives were tested against Staphylococcus aureus and Streptococcus pyogenes. guidetopharmacology.org Another investigation into triazene-substituted this compound derivatives reported that some compounds exhibited greater antibacterial activity against Staphylococcus aureus and Enterococcus faecalis compared to this compound itself. fishersci.sethermofisher.com

Activity Against Gram-Negative Bacterial Strains

In addition to its Gram-positive activity, this compound is also effective against a range of Gram-negative bacteria. Its spectrum includes, but is not limited to, Haemophilus parasuis, Vibrio cholerae, Escherichia coli, Pseudomonas aeruginosa, Klebsiella, Salmonella, and Enterobacter species. wikipedia.orgcenmed.comwikidata.orgguidetopharmacology.orgfishersci.sewikipedia.orgiiab.methermofisher.comfishersci.fiwikipedia.orgmims.com However, it is important to note that some Gram-negative species, such as Pseudomonas aeruginosa and Serratia species, can exhibit resistance to sulfonamides. mims.com Early comparative studies highlighted this compound's potent bacteriostatic effect on Vibrio cholerae. wikipedia.org

Comparative Efficacy Studies with Other Sulfonamides

Comparative studies have assessed this compound's efficacy relative to other sulfonamide drugs. In a study examining the effect on Vibrio cholerae, this compound demonstrated the strongest bacteriostatic effect, surpassing sulfadiazine (B1682646), sulfaguanidine, and sulfanilamide (B372717) in order of decreasing efficiency. wikipedia.org More recent research involving modified sulfonamides, including this compound and sulfadiazine, indicated that newly synthesized compounds showed selective effectiveness against various Staphylococcus aureus strains, differing from traditional sulfonamides. probes-drugs.orgwikipedia.orgfishersci.fi

| Sulfonamide | Activity Against Vibrio cholerae (Bacteriostatic Effect) wikipedia.org |

| This compound | Greatest |

| Sulfadiazine | High |

| Sulfaguanidine | Moderate |

| Sulfanilamide | Least |

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing is crucial for determining the effectiveness of antimicrobial agents against bacterial isolates. Common methodologies employed for this compound and other sulfonamides include the disk diffusion method and broth microdilution, which determines the Minimum Inhibitory Concentration (MIC). wikidata.orgguidetopharmacology.orgfishersci.seiiab.methermofisher.comfishersci.fifishersci.benih.govnih.gov These methods involve plating standardized bacterial suspensions and observing zones of inhibition around drug-impregnated disks or determining the lowest concentration of the agent that inhibits visible bacterial growth in broth. nih.gov For example, studies on this compound derivatives have utilized the disk diffusion method to evaluate antibacterial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. pyogenes, S. aureus) bacterial strains. guidetopharmacology.org MIC values for Haemophilus parasuis against this compound have been reported ranging from 32 µg/mL to 512 µg/mL. wikipedia.orgcenmed.com

Research on Activity in Specific Microbial Contexts (e.g., Honey Bee Pathogens)

This compound has been investigated for its activity in specific microbial contexts, notably against honey bee pathogens. It was historically recognized as effective for the prevention and control of American foulbrood (AFB), a devastating disease of honey bees (Apis mellifera L.), caused by the Gram-positive, spore-forming bacterium Bacillus larvae. wikidoc.orgwikipedia.orgnih.gov this compound was incorporated into honey bee food sources, such as 50% sugar solutions, to control this disease. wikidoc.org However, its use in the beekeeping industry is no longer registered in some regions due to regulatory changes, including a 1970 FDA regulation that required new applications for registration with safety and efficacy data. wikidoc.orgthermofisher.com Despite its past effectiveness, Bacillus larvae has developed widespread resistance to antibiotics like oxytetracycline (B609801) and this compound. nih.gov

Investigation of this compound Derivatives for Enhanced Antimicrobial Potency

Ongoing research focuses on synthesizing and evaluating this compound derivatives to enhance their antimicrobial potency and overcome bacterial resistance. cenmed.comguidetopharmacology.orgfishersci.seprobes-drugs.orgthermofisher.comwikipedia.orgnih.govfishersci.ca Modifications to the this compound structure, such as replacing the amino group on the phenyl ring with various substituents or introducing heterocyclic rings like thiophene (B33073), have been explored. probes-drugs.orgwikipedia.org Studies have shown that some synthesized this compound derivatives exhibit potent inhibitory activity against both Gram-negative bacteria like E. coli and Gram-positive strains such as S. aureus. guidetopharmacology.org For instance, certain triazene-substituted this compound derivatives demonstrated improved minimal inhibitory concentration (MIC) values against Pseudomonas aeruginosa compared to standard this compound. fishersci.sethermofisher.com Furthermore, silver complexes with this compound have been synthesized and evaluated, showing antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some complexes exhibiting greater activity against Gram-negative strains. iiab.me

Mechanisms of Antimicrobial Resistance to Sulfathiazole

Enzymatic Alterations in Dihydropteroate (B1496061) Synthase

Mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, are a common mechanism of resistance to sulfathiazole. These mutations lead to amino acid substitutions in the DHPS enzyme, altering its active site and reducing its affinity for sulfonamides. rupahealth.commcmaster.canih.gov This altered enzyme becomes less susceptible to inhibition by this compound while still allowing the bacteria to synthesize essential folate compounds. patsnap.comrupahealth.com

Specific amino acid substitutions within the DHPS enzyme have been identified that significantly reduce the binding affinity of this compound. For instance, in laboratory strains of Escherichia coli selected for this compound resistance, a single C→T transition resulted in a Pro→Ser substitution at amino acid position 64 of DHPS. This mutation led to a substantial increase in the Ki (inhibition constant) for this compound, ranging from 150-fold to 3,000-fold compared to the wild-type enzyme. nih.gov

Similarly, studies on Staphylococcus aureus have identified primary mutations such as F17L, S18L, and T51M in DHPS that directly contribute to sulfonamide resistance. These mutations appear to selectively disfavor the binding of sulfonamides by sterically blocking an outer ring moiety that is not present in the natural substrate, PABA. frontiersin.org In Plasmodium falciparum, amino acid differences in DHPS, including an Ala-437 to Gly-437 change, have been linked to reduced binding affinity for sulfadoxine, another sulfonamide. pnas.org

The impact of some DHPS mutations on this compound resistance and PABA binding affinity is summarized in the table below:

| Bacterial Species | Mutation (Amino Acid Change) | Effect on this compound Ki (fold increase) | Effect on PABA Km (fold increase) | Reference |

| Escherichia coli | Pro64→Ser | 150- to 3,000-fold | 10- to 300-fold | nih.gov |

| Staphylococcus aureus | F17L, S18L, T51M (Primary) | Significant increase (for sulfonamides like SMX) | Significantly larger increases for PABA | frontiersin.org |

| Plasmodium falciparum | Ala-437 to Gly-437 (and others) | Reduced binding affinity (for sulfadoxine) | Large effect on Km for PABA | pnas.org |

A critical characteristic of these resistant DHPS variants is their ability to maintain affinity for the natural substrate, PABA, and largely retain catalytic function, despite their reduced affinity for this compound. patsnap.comrupahealth.comnih.gov This substrate discrimination allows the bacteria to continue synthesizing essential folic acid, albeit sometimes with a less efficient enzyme, thereby enabling survival under drug selective pressure. nih.govfrontiersin.org For instance, while the mutant DHPS enzymes in E. coli showed elevated Kis for this compound, they also exhibited elevated Kms for PABA, though the increase in Km for PABA was generally less pronounced than the increase in Ki for this compound. nih.gov This differential effect ensures that the enzyme can still effectively utilize PABA for folate synthesis.

Overproduction of Para-aminobenzoic Acid by Bacterial Strains

Another significant mechanism of resistance to this compound involves the overproduction of para-aminobenzoic acid (PABA) by bacterial strains. Since this compound acts as a competitive inhibitor of DHPS by mimicking PABA, an increased intracellular concentration of PABA can competitively overcome the inhibition. patsnap.compharmacology2000.combasicmedicalkey.comijpediatrics.com By flooding the active site of DHPS with its natural substrate, the bacteria reduce the effective concentration of this compound, thereby diminishing its inhibitory effect. This mechanism essentially "outcompetes" this compound for binding to DHPS. patsnap.com Overproduction of PABA has been implicated as a resistance mechanism in various bacterial species, including Neisseria gonorrhoeae and Staphylococcus aureus. oncohemakey.com

Acquisition of Resistance Genes via Mobile Genetic Elements

The acquisition of foreign resistance genes through horizontal gene transfer (HGT) mediated by mobile genetic elements (MGEs) is a major contributor to the global dissemination of sulfonamide resistance. rupahealth.comfrontiersin.orgfrontiersin.orgfrontiersin.org These acquired genes typically encode alternative DHPS enzymes that are intrinsically insensitive to sulfonamides. rupahealth.comnih.govfrontiersin.orgbiorxiv.org

A significant portion of sulfonamide resistance is mediated by genes located on plasmids. la.govbasicmedicalkey.comrupahealth.comnih.govijpediatrics.comfrontiersin.orgfrontiersin.orgbiorxiv.orgasm.orgnih.gov The most well-known of these are the sul genes, specifically sul1, sul2, and sul3, and more recently, sul4. rupahealth.comnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org These sul genes encode modified DHPS enzymes (Sul1, Sul2, Sul3, Sul4) that retain their function in folate synthesis but exhibit a significantly reduced affinity for sulfonamides compared to the native bacterial DHPS. rupahealth.comnih.govfrontiersin.orgbiorxiv.org For example, the Sul enzymes possess a modified PABA-interaction region, often involving the insertion of a Phe-Gly sequence, which enables them to discriminate against sulfonamides while retaining PABA binding, leading to a more than 1000-fold loss in binding affinity for sulfas. nih.govbiorxiv.org The sul1 gene is frequently found within class 1 integrons, which are mobile genetic elements capable of capturing and expressing various antibiotic resistance gene cassettes, further facilitating their spread among bacterial populations. frontiersin.orgfrontiersin.orgasm.org

While plasmid-mediated resistance is prevalent, chromosomally mediated resistance also plays a role in this compound resistance. This involves mutations directly within the bacterial chromosome's folP gene, leading to altered DHPS enzymes. la.govmcmaster.canih.govijpediatrics.comfrontiersin.orgfrontiersin.orgresearchgate.net These chromosomal mutations can provide varying degrees of resistance, often by modulating the accessibility of sulfonamides to the PABA-binding pocket without hindering PABA binding. frontiersin.org

Interspecies genetic transfer contributes to the spread of these chromosomal resistance determinants. For instance, in Streptococcus pneumoniae, sulfonamide resistance has been linked to 3- or 6-base pair duplications within the chromosomal sulA gene (encoding DHPS). These duplications result in repetitions of amino acids in a region critical for enzyme function. Evidence suggests that horizontal gene exchange has been involved in the acquisition (or loss) of this resistance within pneumococcal clones. researchgate.netnih.gov Furthermore, while sul1, sul2, and sul3 are typically associated with mobile genetic elements, the sul4 gene has been observed in some marine bacterial isolates without being accompanied by known mobile genetic elements, suggesting that in these cases, its transfer might be clonal rather than horizontal. frontiersin.orgdoaj.org

Cross-Resistance Patterns within the Sulfonamide Class

Cross-resistance among sulfonamides is a common phenomenon, meaning that resistance to one sulfonamide often indicates resistance to others within the class ijpediatrics.commsdvetmanual.com. This widespread cross-resistance stems from the shared mechanism of action and the nature of the resistance mechanisms.

The primary mechanisms leading to cross-resistance include:

Mutations in Dihydropteroate Synthase (DHPS) : The most prevalent mechanism of sulfonamide resistance involves mutations in the chromosomal folP gene, which encodes DHPS. These mutations lead to altered DHPS enzymes with a reduced affinity for sulfonamides while maintaining their normal binding to the natural substrate, PABA researchgate.netijpediatrics.commdpi.com. Such altered enzymes confer broad insensitivity to sulfonamides researchgate.net.

Acquisition of Alternative sul Genes : Plasmid-mediated sulfonamide resistance, particularly common in Gram-negative enteric bacteria, is often attributed to the acquisition of alternative sul genes (sul1, sul2, sul3, and sul4) researchgate.netijpediatrics.comnih.govfrontiersin.org. These genes encode alternative DHPS enzymes that are significantly less sensitive to sulfonamide inhibition researchgate.netnih.gov. For instance, sul1 and sul2 are frequently found among sulfonamide-resistant Gram-negative enteric bacteria researchgate.netoup.com.

Overproduction of PABA : Bacteria can develop resistance by overproducing PABA, the natural substrate for DHPS. This increased concentration of PABA can competitively overcome the inhibitory effect of sulfonamides on DHPS ijpediatrics.commsdvetmanual.com.

Efflux Pumps : Some bacteria develop efflux pumps that actively transport sulfonamides out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels oup.comnih.gov. This mechanism can contribute to cross-resistance against multiple sulfonamides and, in some cases, other antibiotic classes oup.com.

Permeability Barrier : Changes in bacterial cell membrane permeability can also contribute to resistance by hindering the entry of sulfonamides into the cell oup.com.

A study on Pneumocystis jirovecii demonstrated that specific amino acid substitutions (T517A or P519S) in the DHPS domain conferred cross-resistance against most tested sulfa drugs, including this compound nih.gov. The presence of both mutations further increased resistance, suggesting a cooperative and incremental evolution of resistance nih.gov.

Epidemiological Studies of this compound Resistance Prevalence

Epidemiological studies reveal varying prevalence rates of this compound resistance across different bacterial species and geographical regions, often reflecting historical and ongoing antibiotic usage patterns. The widespread use of sulfonamides in both human and veterinary medicine has contributed to the emergence and dissemination of resistance nih.gov.

For instance, a study focusing on the genomic antimicrobial resistance epidemiology of Salmonella Typhimurium in the UK and USA reported significant levels of this compound non-susceptibility. In the UK, between 2015-2018, 46% of Salmonella Typhimurium isolates were predicted to be resistant to this compound biorxiv.org. In the USA, the proportion of non-susceptible isolates to this compound ranged from 33% to 39% biorxiv.org.

The prevalence of resistance genes, such as sul1 and sul2, which confer sulfonamide resistance, is also monitored in epidemiological studies. These genes are frequently found in various bacterial populations, including Escherichia coli from pig-related sources frontiersin.org. For example, in an Australia-wide study of 114 porcine-derived E. coli, resistance to trimethoprim/sulfamethoxazole (B1682508) (a combination involving a sulfonamide) was observed in 67.5% of isolates, with sul1 and sul2 genes being prominent frontiersin.org.

The global rise in antibiotic resistance, including to sulfonamides, is a significant public health concern. The World Health Organization (WHO) highlights alarming resistance rates among prevalent bacterial pathogens, noting that for urinary tract infections caused by E. coli, 1 in 5 cases exhibited reduced susceptibility to standard antibiotics like co-trimoxazole (B1683656) (which contains a sulfonamide) in 2020 who.int.

Table 1: Reported this compound Resistance Prevalence in Salmonella Typhimurium

| Region | Time Period | Percentage of Isolates Non-Susceptible to this compound | Source |

| UK | 2015-2018 | 46% | biorxiv.org |

| USA | 2015-2018 | 33-39% | biorxiv.org |

This table illustrates the significant prevalence of this compound resistance in Salmonella Typhimurium in the specified regions during the given period.

Table 2: Key Genes Associated with Sulfonamide Resistance

| Gene | Mechanism of Resistance | Bacterial Species/Context | Source |

| folP (chromosomal mutations) | Altered DHPS with reduced sulfonamide affinity | E. coli, S. aureus, Staphylococcus haemolyticus, Campylobacter jejuni, Helicobacter pylori, S. pneumoniae, Neisseria meningitidis | researchgate.netijpediatrics.commdpi.comoup.come-lactancia.org |

| sul1 | Encodes alternative DHPS | Gram-negative enteric bacteria, E. coli, Citrobacter sp. | researchgate.netnih.govfrontiersin.orgoup.com |

| sul2 | Encodes alternative DHPS | Gram-negative enteric bacteria, UTI-causing E. coli | researchgate.netnih.govfrontiersin.orgoup.com |

| sul3 | Encodes alternative DHPS | E. coli | nih.gov |

| sul4 | Encodes alternative DHPS | - | ijpediatrics.com |

This table outlines the primary genetic determinants contributing to sulfonamide resistance.

Pharmacokinetics and Pharmacodynamics Research of Sulfathiazole

Absorption and Distribution Studies

Sulfathiazole, being a weak acid and hydrophilic, primarily distributes via the extracellular fluid. msdvetmanual.com Its distribution pattern is influenced by its ionization state, the vascularity of specific tissues, the presence of biological barriers, and the extent of plasma protein binding. msdvetmanual.com The unbound fraction of the drug is freely diffusible. msdvetmanual.com

Sulfonamides, including this compound, are known to distribute into various bodily fluids and tissues. Concentrations of some sulfonamides in pleural, peritoneal, synovial, and ocular fluids can reach 50%–90% of blood concentrations. msdvetmanual.comechemi.com They may also appear in amniotic, prostatic, and seminal vesicular fluid, as well as aqueous humor. msdvetmanual.comechemi.com Small amounts of sulfonamides are also distributed into sweat, tears, saliva, and bile. msdvetmanual.comechemi.com Concentrations in the kidneys typically exceed plasma concentrations, while those in the skin, liver, and lungs are only slightly lower than plasma concentrations. msdvetmanual.com Muscle and bone concentrations are approximately 50% of plasma levels. msdvetmanual.com

Pharmacokinetic studies of this compound often employ compartmental models to describe its distribution and elimination. In sheep, a one-compartment open model has been utilized to characterize the pharmacokinetics of this compound following intravenous and oral administration. nih.govavma.orgfao.org This model suggests a rapid elimination of the drug, primarily through renal excretion of the unchanged compound and its acetylated metabolite. nih.govavma.org The semi-log plot of average this compound concentrations in plasma and the amount of unchanged this compound excreted in urine often show linearity with time in both intravenous and, after an initial period, oral treatments. fao.org

However, in pigs, following a single intravenous dose, plasma this compound concentrations are best fitted to a two-compartment model. e-lactancia.orgnih.gov A two-compartment model assumes the body consists of a central compartment (blood and highly perfused organs like heart, kidneys, and lungs) and a peripheral compartment (skin, muscle, and fat tissues). easpublisher.com Drugs following a two-compartment model exhibit an initial rapid decline in serum concentration due to distribution into peripheral tissues, followed by a slower elimination phase. easpublisher.com

The following table summarizes some pharmacokinetic parameters of this compound in sheep and pigs based on different models:

| Species | Administration Route | Model Type | Half-life (Elimination) | Half-life (Absorption) | Bioavailability | Key Metabolite | Reference |

| Sheep | Oral | One-compartment | 1.3 hours | 18 hours | 73% | N4-acetyl metabolite | nih.govavma.orgfao.org |

| Sheep | Intravenous | One-compartment | 1.3 hours | N/A | N/A | N4-acetyl metabolite | nih.govavma.orgfao.org |

| Pigs | Intravenous | Two-compartment | 9.0 ± 1.6 hours (elimination phase) | N/A | N/A | N4-acetyl metabolite | e-lactancia.orgnih.gov |

Biological barriers play a crucial role in regulating the distribution of this compound within the body. Sulfonamides, generally being weak acids and hydrophilic, distribute via the extracellular fluid. msdvetmanual.com The extent to which they cross specific barriers, such as the blood-brain barrier, depends on factors like their ionization state, lipid solubility, and protein binding. For instance, concentrations of some sulfonamides in the cerebrospinal fluid (CSF) can range from 20% to 80% of blood concentrations. msdvetmanual.com The eye also presents significant barriers to drug delivery, with topical ophthalmic drugs often achieving low ocular bioavailability due to rapid clearance and drainage. mdpi.comresearchgate.net

Metabolism and Biotransformation Pathways

This compound undergoes various metabolic and biotransformation pathways in animals, primarily in the liver and other tissues. echemi.cominchem.orgfao.org These processes aim to make the compound more polar, facilitating its excretion. jaypeedigital.com

A major biotransformation pathway for this compound, common among sulfonamide drugs, is N4-acetylation. drugbank.compharmacompass.comechemi.comfao.orgbasicmedicalkey.comnih.govpharmacompass.comhmdb.caiunajaf.edu.iq This reaction, which occurs in reticuloendothelial cells of the liver and other tissues, leads to the formation of N4-acetylthis compound. pharmacompass.comechemi.comfao.orgfao.orgbasicmedicalkey.comiunajaf.edu.iq The N4-acetyl metabolites typically lack antibacterial activity and are often less soluble than the parent compound, particularly in acidic urine. echemi.combasicmedicalkey.comiunajaf.edu.iq

Other conjugation reactions also contribute to this compound metabolism. These include conjugation at the N4-position with sulfate (B86663), glucuronic acid, and glucose, and at the N1-position with sulfate and glucuronic acid. drugbank.compharmacompass.comechemi.cominchem.orgnih.govpharmacompass.comhmdb.caresearchgate.net Glucuronide derivatives, while lacking antibacterial activity, are water-soluble and have not been associated with adverse effects. echemi.com Conjugation with glucuronic acid is a common detoxification reaction that makes compounds more polar and easier to excrete. jaypeedigital.comnih.gov

The following table details the major urinary excretion products of this compound in humans:

| Metabolite | Percentage of Dose Excreted in Urine | Reference |

| Unchanged this compound | 63% | pharmacompass.comechemi.com |

| N4-acetylthis compound | 29% | pharmacompass.comechemi.com |

| This compound-N4-glucuronide | 0.8% | pharmacompass.comechemi.com |

| This compound-N4-sulfate | 0.5% | pharmacompass.comechemi.com |

| This compound-N1-glucuronide | 3.8% | pharmacompass.comechemi.com |

Beyond acetylation and conjugation, this compound can undergo other biotransformation pathways, including the removal of the p-amino group, leading to the formation of desamino metabolites. drugbank.compharmacompass.comechemi.cominchem.orgfao.orgnih.govpharmacompass.comhmdb.caresearchgate.netunict.it Dietary nitrite (B80452) has been shown to enhance the production of the desamino metabolite of this compound. drugbank.compharmacompass.comechemi.cominchem.orgnih.govpharmacompass.comhmdb.caresearchgate.netunict.it

Ring hydroxylation is another metabolic pathway, where the aromatic ring of this compound can be hydroxylated. drugbank.compharmacompass.comechemi.cominchem.orgfao.orgnih.govpharmacompass.comhmdb.caresearchgate.net These ring hydroxylation products can subsequently undergo further conjugation reactions. drugbank.compharmacompass.comechemi.cominchem.orgnih.govpharmacompass.comhmdb.caresearchgate.net Small amounts (less than 5% of total residues) of polar metabolites, thought to be produced by hydroxylation of the aromatic ring and subsequent glucuronic acid conjugation, have been observed. fao.orgfao.org

Influence of Physiological Factors on Metabolic Rates

The metabolism of this compound primarily involves N4-acetylation, a process that can vary depending on physiological factors, including species and acetylator status. In humans, individuals are categorized as "fast" or "slow" acetylators, influencing the amount of N4-acetylthis compound formed and excreted in urine ethz.ch.

In animal models, particularly sheep, this compound undergoes significant metabolism to its N4-acetyl metabolite within the rumen fluid norman-network.comnih.govfishersci.ca. Beyond N4-acetylation, the metabolism of sulfonamide drugs in animals can also involve conjugation at the N1-position (sulfate and glucuronic acid), removal of the p-amino group leading to desamino metabolite formation, and ring hydroxylation with subsequent conjugation of these products fishersci.caebi.ac.uk. Research indicates that dietary nitrite can enhance the production of the desamino metabolite of this compound fishersci.caebi.ac.uk.

Elimination and Excretion Profiles

This compound and its metabolites are primarily eliminated from the body via renal excretion nih.gov.

Renal Excretion Mechanisms and Kinetics

The renal excretion of this compound and its N4-acetyl metabolite predominantly occurs through active tubular secretion ethz.chuni.lu. Studies in humans have determined the true renal clearances to be approximately 120 ml/min for this compound and 270 ml/min for N4-acetylthis compound ethz.ch. The efficiency of this active tubular secretion can be inhibited by co-medication with substances like probenecid, leading to reduced renal excretion and potentially increased plasma concentrations of this compound and its metabolite ethz.ch. The accumulation of the N4-acetylthis compound metabolite in plasma is substantially affected by impaired kidney function, as its elimination is highly dependent on renal processes uni.lu. While active tubular secretion is a major route, general renal excretion mechanisms for sulfonamides also involve glomerular filtration and passive tubular reabsorption, with the latter being significantly influenced by urine pH uni.lu.

Non-Renal Elimination Routes

While renal excretion is the primary pathway, non-renal routes also contribute to this compound elimination. In pigs, approximately 86% of an administered dose was excreted in the urine within 12 hours, with the remaining portion attributed to extrarenal elimination pathways wikipedia.org. Additionally, small amounts of sulfonamides can be excreted in feces, although this route is generally more significant for poorly absorbed compounds massbank.eu.

Elimination Half-Life Determinations in Animal Models

The elimination half-life of this compound varies across different animal species and administration routes, reflecting diverse pharmacokinetic profiles.

Table 1: Elimination Half-Life of this compound in Animal Models

| Species | Administration Route | Half-Life (h) | Pharmacokinetic Model | Notes | Source |

| Pigs | Intravenous (40 mg/kg) | 9.0 ± 1.6 (elimination phase) | Two-compartment | Distribution phase: 1.18 ± 0.57 h | |

| Pigs | Intravenous (72 mg/kg) | 1.4 | One-compartment | Biological half-life | wikipedia.org |

| Pigs | Intravenous (72 mg/kg) | 1.6 | One-compartment | Biological half-life | wikipedia.org |

| Pigs | Oral (solution) | 0.8 (absorption) | One-compartment | Rapid absorption | wikipedia.org |

| Sheep | Intravenous | 1.1 | One-compartment | norman-network.com | |

| Sheep | Intravenous | 1.3 | One-compartment | ||

| Sheep | Oral | 18 (absorption) | One-compartment | Prolonged due to poor absorption from rumen/GI tract | norman-network.comnih.govfishersci.ca |

| Humans | Oral | ~4 (elimination) | - | Classified as ultrashort- to short-acting | ethz.ch |

These findings indicate that this compound is generally rapidly eliminated in pigs and sheep following intravenous administration. However, oral administration in sheep can lead to a prolonged elimination half-life due to poor absorption from the gastrointestinal tract and rumen norman-network.comnih.govfishersci.ca.

Research on Tissue Residue Depletion in Animal Models

Research on tissue residue depletion is crucial for understanding the persistence of this compound in edible animal products. Studies in pigs have provided detailed insights into the depletion rates in various tissues.

After a single intravenous injection of 40 mg/kg in pigs, this compound exhibited a high elimination half-life in the beta phase, leading to higher tissue concentrations. However, no edible tissue samples contained more than 100 μg/kg of this compound after a 10-day withdrawal period in these studies.

In a study involving feeder pigs administered this compound orally at 330 mg per kilogram of body weight per day for three days, specific depletion profiles were observed across different tissues. Residues in liver and kidney tissues were depleted below the method sensitivity of 0.1 ppm by day 3 post-treatment. In muscle and fat, residues fell below 0.1 ppm by day 5, though they were observed to be slightly above this level (0.11 and 0.13 ppm, respectively) at day 7 of withdrawal. By day 10 post-treatment, no detectable levels of sulfonamide were present in any of the analyzed tissues, although detectable levels persisted in urine through 10 days.

Table 2: this compound Residue Depletion in Pig Tissues (Oral Administration)

| Tissue | Time to Deplete Below 0.1 ppm (days) | Detectable at Day 10? | Source |

| Liver | 3 | No | |

| Kidney | 3 | No | |

| Muscle | 5 | No | |

| Fat | 5 | No | |

| Urine | >10 | Yes |

Further research in pigs demonstrated that this compound concentrations in muscle, liver, kidney, and fat were highly correlated with plasma concentration and the rate of excretion into the urine wikipedia.org. This correlation suggests that this compound rapidly penetrates and equilibrates with a wide range of extravascular tissues wikipedia.org. The estimated tissue half-life in piglets was reported as 21.19 hours for one formulation and 17.36 hours for another.

Synthesis and Derivatization Studies of Sulfathiazole

Classical and Contemporary Synthetic Routes

The foundational synthesis of sulfathiazole typically involves the condensation of a sulfonyl chloride with an amine, a traditional method for forming sulfonamides that often yields high efficiency. theseus.fi

This compound is formally derived from sulfanilamide (B372717) by replacing one amide hydrogen atom with a thiazole (B1198619) group. nih.gov A common synthetic approach involves the reaction of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole (B372263). This condensation reaction typically occurs in the presence of a base, such as dry potassium carbonate, often in refluxing acetonitrile. researchgate.net The resulting N-acetylthis compound intermediate then undergoes acid hydrolysis to remove the p-acetamido protecting group, followed by neutralization to yield this compound. researchgate.netgoogle.com

Historically, some methods involved condensing p-acetaminobenzenesulfonyl chloride with 2-aminothiazole in the presence of pyridine (B92270), a process that required a high degree of dryness. google.com More recent advancements have focused on safer and more convenient methods, such as excluding pyridine from the initial synthesis step and simplifying the acid hydrolysis procedure, making the synthesis more suitable for educational and industrial settings. acs.org

The Hantzsch thiazole synthesis, a well-established method for constructing thiazole rings, is broadly applied in the preparation of this compound analogs and other thiazole derivatives. ekb.egcutm.ac.inijper.orgnih.gov This method typically involves the cyclization reaction between α-halocarbonyl compounds (such as α-haloketones or α-haloesters) and various reactants containing the N-C-S fragment, including thiourea, thioamides, or thiosemicarbazides. nih.gov

For instance, the condensation of α-haloketones with thioamides can yield substituted thiazoles. cutm.ac.inijper.org In the context of this compound analogs, this synthesis route allows for the incorporation of the thiazole moiety, which is crucial to the this compound structure, by reacting appropriate α-halocarbonyl compounds with sulfur- and nitrogen-containing precursors. ekb.egnih.gov This approach is versatile, enabling the creation of various thiazole derivatives with substituents at positions 2, 4, or 5 of the thiazole ring. nih.gov

Development of Novel this compound Derivatives

Synthetic modifications of this compound derivatives represent a significant area of research aimed at enhancing their biological properties and expanding their therapeutic applications. nih.govsemanticscholar.org

Researchers have explored various structural modifications to the this compound scaffold to improve its biological activities, such as antibacterial, antioxidant, and anticancer properties. nih.govnih.govnih.govtandfonline.com These modifications often involve altering the amino group on the phenyl ring or introducing new heterocyclic systems. For example, novel 1,3-diaryltriazene-substituted this compound moieties have been synthesized by reacting diazonium salt of this compound with substituted aromatic amines. nih.govbilecik.edu.tr These derivatives have shown inhibitory activity against enzymes like α-glycosidase, human carbonic anhydrase (hCA), and acetylcholinesterase (AChE). nih.govbilecik.edu.tr

Another strategy involves the synthesis of this compound Schiff bases by reacting this compound with various aromatic aldehydes. These compounds have been characterized for their antioxidant, antibacterial, anti-inflammatory, and antidiabetic properties. worldscientific.com The introduction of bulky lipophilic substituents to the para position of the phenyl ring has also been shown to significantly increase antibacterial activities against certain bacterial strains, such as Staphylococcus aureus. researchgate.net

The incorporation of multiple thiazole moieties into this compound derivatives is a strategy to create compounds with potentially enhanced or broader biological activities. ekb.egresearchgate.net This approach leverages the known pharmacological significance of the thiazole ring, which is present in numerous drugs with diverse activities, including antibacterial, antifungal, and antitumor effects. researchgate.netencyclopedia.pub

The Hantzsch thiazole synthesis can be adapted to build antimicrobial agents containing multi-thiazole moieties. ekb.eg For instance, the reaction of this compound with ethyl bromoacetate, followed by hydrazinolysis and condensation with aldehydes, has led to the formation of hydrazones, which can then be further modified to incorporate additional thiazole rings. ekb.eg The aim is often to create hybrid compounds that combine the therapeutic benefits of the sulfonamide structure with the diverse bioactivity of multiple thiazole units. researchgate.netiaea.org

Advanced Characterization Techniques for Synthesized Compounds

The precise characterization of synthesized this compound compounds and their derivatives is crucial to confirm their chemical structures, purity, and properties. A range of advanced analytical techniques is employed for this purpose.

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are routinely used to elucidate the molecular structure by providing information on the hydrogen and carbon environments within the molecule. ekb.egnih.govtandfonline.combilecik.edu.trekb.egresearchgate.net Two-dimensional (2D) ¹H NMR can also be applied for more complex structural assignments. ekb.eg

Mass Spectrometry (MS): Techniques such as High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity. ekb.egnih.govbilecik.edu.tr

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule by detecting characteristic vibrational frequencies. nih.govtandfonline.combilecik.edu.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and confirm the presence of chromophores. researchgate.netsciensage.info

Elemental Analysis (CHNSO): This technique provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen, which is essential for verifying the molecular formula of the synthesized compounds. worldscientific.comekb.eg